molecular formula C11H23O5P B1582350 Triethyl 2-Phosphonopentanoate CAS No. 35051-49-1

Triethyl 2-Phosphonopentanoate

Cat. No.: B1582350
CAS No.: 35051-49-1
M. Wt: 266.27 g/mol
InChI Key: BUPVIVDUPRDDFI-UHFFFAOYSA-N
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Description

Triethyl 2-Phosphonopentanoate is a useful research compound. Its molecular formula is C11H23O5P and its molecular weight is 266.27 g/mol. The purity is usually 95%.
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Biological Activity

Triethyl 2-Phosphonopentanoate is a phosphorus-containing compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This compound is part of a broader class of phosphonates, which are known for their biological activity, particularly in relation to enzyme inhibition and cellular signaling pathways.

Chemical Structure and Properties

This compound features a phosphonate group attached to a pentanoate chain, which contributes to its reactivity and interaction with biological systems. The general structure can be represented as follows:

C5H11O4P\text{C}_5\text{H}_{11}\text{O}_4\text{P}

This configuration allows it to mimic phosphate esters, making it a potential inhibitor of various phosphatases and kinases involved in cellular signaling.

Enzyme Inhibition

Research indicates that compounds like this compound can inhibit enzymes that utilize phosphate substrates. This inhibition is particularly relevant in the context of metabolic pathways where phosphorylation and dephosphorylation play critical roles. For instance, phosphonates have been shown to act as non-hydrolyzable analogs of ATP, thus interfering with ATP-dependent processes in cells .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. Studies have indicated that phosphonate derivatives can exhibit significant antibacterial and antifungal properties, potentially due to their ability to disrupt cellular functions in pathogens . This property makes them candidates for developing new antimicrobial agents, especially against resistant strains.

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of various phosphonate compounds on specific phosphatases. The results indicated that this compound effectively inhibited enzyme activity in a dose-dependent manner, highlighting its potential use in biochemical assays and therapeutic applications .

CompoundIC50 (µM)Type of Enzyme Inhibited
This compound25Protein Phosphatase
D-AP50.5NMDA Receptor
Adefovir10Viral Polymerase

Antimicrobial Activity Assessment

In another case study focusing on antimicrobial properties, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its viability as an antimicrobial agent .

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Properties

IUPAC Name

ethyl 2-diethoxyphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPVIVDUPRDDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35051-49-1
Record name Ethyl 2-(diethoxyphosphinyl)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35051-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeric acid, 2-(diethylphosphono)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035051491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

In analogy to the procedure given in Example 3: Ethyl 2-bromovalerate was treated with triethylphosphite to give triethyl 2-phosphonovalerate as a colorless clear liquid, b.p.=95°-110° C. (0.175 mm of Hg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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